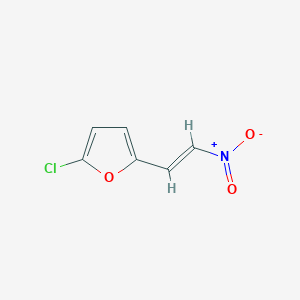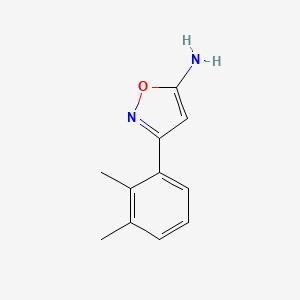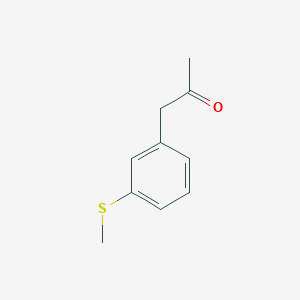![molecular formula C7H16Cl2N2 B13613158 rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans: is a bicyclic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a diazabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans include other diazabicyclo derivatives, such as:
- rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octan-3-one
- rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride
Uniqueness
The uniqueness of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans lies in its specific structural features and the resulting chemical properties. Its unique diazabicyclo framework allows for distinct reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
InChI Key |
HVGOESCUNGJJQE-GPJOBVNKSA-N |
Isomeric SMILES |
CN1CCN[C@H]2[C@H]1CC2.Cl.Cl |
Canonical SMILES |
CN1CCNC2C1CC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)









